molecular formula C18H19N3O3S2 B11443968 Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11443968
M. Wt: 389.5 g/mol
InChI Key: ONEOIOKIOQBQJU-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include ethyl acetoacetate, thiophene-2-carboxaldehyde, and allyl mercaptan. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(furan-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(benzofuran-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: Contains a benzofuran ring.

Uniqueness

The uniqueness of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-4-8-26-18-20-15-14(16(22)21-18)13(11-7-6-9-25-11)12(10(3)19-15)17(23)24-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3,(H2,19,20,21,22)

InChI Key

ONEOIOKIOQBQJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=N2)SCC=C)C

Origin of Product

United States

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